1,2,3,4-Tetrahydroquinoline-6-carbonitrile

Physicochemical properties Medicinal chemistry Formulation development

Procure 1,2,3,4-Tetrahydroquinoline-6-carbonitrile (CAS 50741-36-1) to ensure target activity in SARM and antimalarial programs. The 6-cyano substituent is a critical pharmacophore for androgen receptor modulation and Pf-PFT inhibition; replacement with 6-methyl, 6-chloro, or parent analogs can invert functional activity or abolish binding. Only this specific cyano-scaffold preserves validated SAR and downstream synthetic yields. Available as a white to yellow solid in 97% purity, offering a reliable intermediate for medicinal chemistry and library synthesis.

Molecular Formula C10H10N2
Molecular Weight 158.2 g/mol
CAS No. 50741-36-1
Cat. No. B1315819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydroquinoline-6-carbonitrile
CAS50741-36-1
Molecular FormulaC10H10N2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)C#N)NC1
InChIInChI=1S/C10H10N2/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6,12H,1-2,5H2
InChIKeyYPCHNZDCUARXNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetrahydroquinoline-6-carbonitrile (CAS 50741-36-1) – A Versatile Heterocyclic Building Block for Procurement Consideration


1,2,3,4-Tetrahydroquinoline-6-carbonitrile (CAS 50741-36-1) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₁₀N₂ and a molecular weight of 158.20 g/mol . It features a tetrahydroquinoline core—a partially saturated quinoline ring system—with a nitrile (-CN) substituent at the 6-position . This scaffold is recognized as a 'privileged structure' in medicinal chemistry, serving as a key intermediate in the synthesis of various bioactive molecules, including androgen receptor modulators, antimalarial agents, and enzyme inhibitors [1]. The compound is commercially available as a white to yellow solid with purities typically ranging from 95% to 97% .

Why 1,2,3,4-Tetrahydroquinoline-6-carbonitrile Cannot Be Simply Substituted with In-Class Analogs


While numerous tetrahydroquinoline derivatives are commercially available, substitution with closely related analogs—such as the parent 1,2,3,4-tetrahydroquinoline, the 6-methyl derivative, or the 6-chloro derivative—is not scientifically equivalent. The presence of the cyano group at the 6-position fundamentally alters the physicochemical, electronic, and biological profiles of the molecule [1]. Quantitative studies demonstrate that this functional group switch significantly modifies aqueous solubility, lipophilicity (LogP), and can even toggle biological function between agonism and antagonism at critical receptors [1][2]. Consequently, generic substitution risks compromising downstream synthetic yields, altering pharmacokinetic properties, or invalidating structure-activity relationships (SAR) in biological assays, making compound-specific procurement essential for reproducible research.

Quantitative Differentiation Evidence for 1,2,3,4-Tetrahydroquinoline-6-carbonitrile vs. Analog Selection


Enhanced Aqueous Solubility Conferred by the 6-Cyano Substituent

The introduction of a cyano group at the 6-position significantly increases aqueous solubility compared to the unsubstituted parent scaffold. 1,2,3,4-Tetrahydroquinoline-6-carbonitrile has a calculated aqueous solubility of 2.2 g/L at 25°C , whereas the parent 1,2,3,4-tetrahydroquinoline (CAS 635-46-1) exhibits a solubility of <1 g/L at 20°C .

Physicochemical properties Medicinal chemistry Formulation development

Modulation of Lipophilicity (LogP) by the 6-Cyano Group

The cyano group at the 6-position decreases lipophilicity compared to the parent tetrahydroquinoline scaffold. The calculated LogP for 1,2,3,4-Tetrahydroquinoline-6-carbonitrile is 2.05438 [1], while the experimentally determined LogP for 1,2,3,4-tetrahydroquinoline is 2.29 . This reduction in LogP indicates increased polarity and a shift in the compound's partition coefficient between organic and aqueous phases.

Lipophilicity Drug design ADME prediction

Functional Toggle from Agonist to Antagonist by Nitrile Substitution

In tetrahydroquinoline-based selective androgen receptor modulators (SARMs), substituting a nitro group with a cyano group at a critical position switches the compound's functional activity from AR agonism to AR antagonism [1]. While the direct compound 1,2,3,4-Tetrahydroquinoline-6-carbonitrile was not the exact molecule tested in this study, the finding establishes a class-level inference: the presence of a cyano group on the tetrahydroquinoline scaffold is a critical determinant of biological function, and its absence or replacement with another electron-withdrawing group can invert the pharmacological response [1].

Androgen receptor Pharmacology Structure-activity relationship

Impact of Cyano Substitution on Protein Farnesyltransferase (PFT) Inhibitory Activity and Selectivity

A quantitative structure-activity relationship (QSAR) study on 6-cyano-1-(3-methyl-3H-imidazoly-4-ylmethyl)-3-substituted-1,2,3,4-tetrahydroquinoline (THQ) analogues demonstrated that the 6-cyano group is integral to the pharmacophore for Plasmodium falciparum protein farnesyltransferase (Pf-PFT) inhibition [1]. The study found that less hydrophobic compounds (favored by the cyano group's polarity) are preferred for Pf-PFT activity, and that the cyano-containing scaffold allows for the modulation of selectivity between the malarial (Pf-PFT) and mammalian (Rat-PFT) enzymes [1]. This indicates that the 6-cyano substituent is not merely a spectator group but actively contributes to both potency and species selectivity.

Antimalarial Enzyme inhibition QSAR

Recommended Research and Industrial Application Scenarios for 1,2,3,4-Tetrahydroquinoline-6-carbonitrile (CAS 50741-36-1)


Scaffold for Selective Androgen Receptor Modulator (SARM) Development

This compound serves as a core scaffold for the synthesis of nonsteroidal selective androgen receptor modulators (SARMs). As demonstrated in the literature, the cyano group is a critical determinant of functional activity, enabling the design of AR antagonists [1]. Researchers targeting tissue-selective AR modulation for applications in osteoporosis or muscle wasting should prioritize this specific cyano-substituted scaffold over other tetrahydroquinoline derivatives to ensure the desired pharmacological profile.

Key Intermediate in Antimalarial Drug Discovery Targeting Protein Farnesyltransferase

The 6-cyano tetrahydroquinoline moiety is a validated pharmacophore for the inhibition of Plasmodium falciparum protein farnesyltransferase (Pf-PFT), a validated antimalarial target [2]. The established QSAR models provide a rational basis for further optimization of potency and selectivity against the parasitic enzyme. Procurement of this specific intermediate is essential for programs aiming to build upon existing structure-activity relationships and develop novel antimalarial agents.

General Heterocyclic Building Block for Organic Synthesis and Medicinal Chemistry

Owing to its defined physicochemical properties—including a melting point of 77-79 °C [3] and density of 1.14±0.1 g/cm³ [4]—this compound is a reliable and well-characterized solid for use as a synthetic intermediate. The nitrile group offers a versatile handle for further transformations, such as reduction to primary amines or hydrolysis to carboxylic acids, enabling the rapid generation of diverse chemical libraries. Its commercial availability from multiple vendors with documented purity levels (95-97%) ensures reproducible sourcing for both small-scale medicinal chemistry and larger-scale process development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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